H-Gly-DL-Glu-DL-Lys-Gly-OH

Catalog No.
S12550731
CAS No.
M.F
C15H27N5O7
M. Wt
389.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Gly-DL-Glu-DL-Lys-Gly-OH

Product Name

H-Gly-DL-Glu-DL-Lys-Gly-OH

IUPAC Name

4-[(2-aminoacetyl)amino]-5-[[6-amino-1-(carboxymethylamino)-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C15H27N5O7

Molecular Weight

389.40 g/mol

InChI

InChI=1S/C15H27N5O7/c16-6-2-1-3-9(14(26)18-8-13(24)25)20-15(27)10(4-5-12(22)23)19-11(21)7-17/h9-10H,1-8,16-17H2,(H,18,26)(H,19,21)(H,20,27)(H,22,23)(H,24,25)

InChI Key

CUVSTAMIHSSVKL-UHFFFAOYSA-N

Canonical SMILES

C(CCN)CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN

H-Gly-DL-Glu-DL-Lys-Gly-OH is a synthetic peptide composed of the amino acids glycine, glutamic acid, and lysine. This compound is characterized by its unique sequence, which includes both D- and L- forms of amino acids. Such peptides are often utilized in scientific research due to their ability to mimic natural biological processes and facilitate various biochemical interactions. The presence of different stereoisomers can influence the peptide's stability and biological activity, making it a valuable tool for studying peptide structure-function relationships.

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Major Products

The products resulting from these reactions depend on the specific modifications applied to the peptide. For instance, oxidation can yield sulfoxides or sulfonic acids, while reduction may produce free thiols.

H-Gly-DL-Glu-DL-Lys-Gly-OH exhibits various biological activities, primarily linked to its interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, influencing physiological effects like enzyme inhibition or mimicking natural ligands. Research has indicated potential roles in protein-protein interactions and cellular signaling pathways, making it relevant for therapeutic applications.

The synthesis of H-Gly-DL-Glu-DL-Lys-Gly-OH typically involves:

  • Protection of Amino Acids: The amino and carboxyl groups are protected to prevent unwanted side reactions. Common protecting groups include carbobenzoxy and tert-butoxycarbonyl.
  • Peptide Bond Formation: Using coupling reagents such as dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a catalyst.
  • Solid-Phase Peptide Synthesis (SPPS): This industrial method anchors the C-terminal amino acid to a solid resin and sequentially adds protected amino acids. After assembly, protecting groups are removed, and the peptide is cleaved from the resin .

H-Gly-DL-Glu-DL-Lys-Gly-OH has several applications across various fields:

  • Chemistry: Serves as a model compound for studying peptide synthesis and reactions.
  • Biology: Investigated for its role in cellular signaling and protein interactions.
  • Medicine: Potential therapeutic uses include drug delivery systems and scaffolds for drug development.
  • Industry: Employed in developing biomaterials and biochemical assays.

Studies on H-Gly-DL-Glu-DL-Lys-Gly-OH have focused on its interaction with specific molecular targets. These interactions can lead to modulation of biological pathways, highlighting the peptide's potential in therapeutic contexts. The exact mechanisms depend on the application, whether it involves inhibiting enzyme activity or mimicking natural ligands.

Similar Compounds

  • H-Lys-Lys-Gly-OH: Another synthetic peptide with a similar composition but differing sequence.
  • Semaglutide: A glucagon-like peptide-1 receptor agonist used for diabetes treatment.

Uniqueness

H-Gly-DL-Glu-DL-Lys-Gly-OH stands out due to its specific sequence that includes both D- and L-amino acids, influencing its stability and biological activity. This unique configuration makes it particularly valuable for studying how peptide structure affects function .

XLogP3

-7.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

389.19104822 g/mol

Monoisotopic Mass

389.19104822 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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